molecular formula C13H9BrCl2OZn B14877846 4-(3,4-DichlorobenZyloxy)phenylZinc bromide

4-(3,4-DichlorobenZyloxy)phenylZinc bromide

Cat. No.: B14877846
M. Wt: 397.4 g/mol
InChI Key: YTJDLDRXDWCOIJ-UHFFFAOYSA-M
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Description

4-(3,4-dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3,4-dichlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3,4-dichlorobenzyloxy)phenyl bromide+Zn4-(3,4-dichlorobenzyloxy)phenylzinc bromide\text{4-(3,4-dichlorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(3,4-dichlorobenzyloxy)phenyl bromide+Zn→4-(3,4-dichlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(3,4-dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role in cross-coupling reactions. The mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

    Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

4-(3,4-dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

YTJDLDRXDWCOIJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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